3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1-ethyl-5-methyl-1H-pyrazole with appropriate chlorinating agents under controlled conditions.
Formation of the Pyrimidine Ring: The next step involves the formation of the pyrazolo[1,5-a]pyrimidine core. This is typically done by cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the pyrazole and pyrimidine rings to form the desired compound. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H13ClN6O |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
3-chloro-N-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H13ClN6O/c1-3-19-8(2)9(7-16-19)17-13(21)11-10(14)12-15-5-4-6-20(12)18-11/h4-7H,3H2,1-2H3,(H,17,21) |
InChI Key |
XCRKBKSLLXWRPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=NN3C=CC=NC3=C2Cl)C |
Origin of Product |
United States |
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